4-(2,5-Dimethoxyphenyl)but-3-enoic acid
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Overview
Description
4-(2,5-Dimethoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a but-3-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, affecting metabolic processes. The methoxy groups and the double bond in the but-3-enoic acid chain play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
2,5-Dimethoxycinnamic acid: Similar structure but with a different position of the double bond.
4-(2,5-Dimethoxyphenyl)butanoic acid: Lacks the double bond in the but-3-enoic acid chain.
2-Bromo-4,5-dimethoxycinnamic acid: Contains a bromine atom and different substitution pattern.
Uniqueness: 4-(2,5-Dimethoxyphenyl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both methoxy groups and a double bond in the but-3-enoic acid chain.
Properties
CAS No. |
83655-42-9 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h3-4,6-8H,5H2,1-2H3,(H,13,14) |
InChI Key |
LWOKRIASKVODMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CCC(=O)O |
Origin of Product |
United States |
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